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Compound of Interest

Compound Name:
1,8-Diazacyclotetradecane-2,9-

dione

Cat. No.: B039137 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the core physical and structural

characteristics of caprolactam cyclic dimer (1,8-diazacyclotetradecane-2,9-dione), a

significant by-product in the industrial synthesis of Polyamide 6 (Nylon 6). All quantitative data

is summarized for clarity, and detailed experimental methodologies are provided for key

characterization techniques.

General and Thermal Properties
Caprolactam cyclic dimer (C12H22N2O2) is a stable compound notable for its high melting

point, which presents challenges in industrial processes such as fiber extrusion by causing

equipment fouling.[1] Its stability is attributed to strong intermolecular hydrogen bonding

between the amide (NH) protons and carbonyl (CO) groups.[1]

The dimer exists in two distinct crystalline polymorphic forms, denoted as α and β. The β-form

undergoes an endothermic transition to the more symmetrical α-form at approximately 242-

244°C before the α-form melts at a significantly higher temperature.[1]
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Property Value Source(s)

IUPAC Name
1,8-Diazacyclotetradecane-

2,9-dione
N/A

Molecular Formula C₁₂H₂₂N₂O₂ [2]

Molecular Weight 226.32 g/mol [2]

Appearance

White crystalline powder, fluffy

threads (α-form), rectangular

plates (β-form)

N/A

Melting Point (α-form) 345 - 348 °C [1]

β to α Crystal Transition ~242 - 244 °C [1]

Boiling Point
Not readily available

(sublimation observed)
[1]

Density
Not readily available in cited

literature
N/A

Solubility Characteristics
The cyclic dimer exhibits low solubility in most common solvents, a characteristic that

contributes to its precipitation during industrial processes.[1] Its solubility in water is particularly

low. While sparingly soluble, it can be dissolved in solvents like methanol, which induces a

transformation from the α to the β crystalline form.[3]

Solvent Solubility Temperature (°C) Source(s)

Water 0.1 wt% 17 [1]

Methanol
Soluble (induces α to

β form transition)
Not Specified [3]

Most Solvents Low solubility Not Specified [1]

Crystallographic and Spectroscopic Data
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Crystal Structure
The two polymorphs of caprolactam cyclic dimer can be identified by their distinct morphologies

and X-ray diffraction (XRD) patterns. The α-form, typically obtained at high temperatures or via

sublimation, appears as fluffy needles.[3] The β-form, prepared by crystallization in protic

solvents like methanol, is composed of rectangular plates.[3]

Crystalline Form Morphology
Key X-ray
Diffraction Peaks
(2θ)

Source(s)

α-form
Fluffy threads, regular

needles

10.85°, 15.39°,

17.76°, 18.79°,

19.26°, 19.99°,

20.93°, 21.81°,

23.29°, 25.31°

N/A

β-form Rectangular plates

11.48°, 12.88°,

13.35°, 15.08°,

15.44°, 20.49°,

20.88°, 21.81°,

22.30°, 23.07°

N/A

Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure and studying the

intermolecular interactions of the cyclic dimer.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the presence of

strong intermolecular hydrogen bonds between the N-H protons and C=O groups.[1] Heating

leads to a weakening, but not breaking, of these bonds, evidenced by shifts in the N-H

stretching band to higher wavenumbers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for

structural elucidation.[4] Temperature-controlled NMR studies in formic acid show

temperature coefficients for NH proton signals that strongly indicate intermolecular hydrogen

bonding.[1]
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Experimental Protocols and Workflows
Characterization Workflow
A typical experimental workflow for the physical and structural characterization of a purified

chemical compound like caprolactam cyclic dimer is outlined below.

Sample Preparation

Analytical Techniques

Derived Data

Purified Cyclic Dimer Sample

Differential Scanning
Calorimetry (DSC)

Powder X-Ray
Diffraction (XRD)

Spectroscopy
(FTIR, NMR)

Melting Point &
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Crystal Form (α/β) &
Lattice Parameters

Chemical Structure &
H-Bonding

Click to download full resolution via product page

Caption: General experimental workflow for physical characterization.

Differential Scanning Calorimetry (DSC)
Objective: To determine melting points and phase transition temperatures.

Methodology:

A small, weighed sample (typically 5-10 mg) of the caprolactam cyclic dimer is hermetically

sealed in an aluminum pan.[5]

An empty, sealed aluminum pan is used as a reference.
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The sample and reference pans are placed in the DSC cell.

The cell is heated at a controlled, constant rate (e.g., 10 °C/min) under an inert nitrogen

atmosphere.[6]

The heat flow to the sample relative to the reference is recorded as a function of

temperature.

Endothermic events, such as the β-to-α crystal transition and the final melting, are identified

as peaks on the resulting thermogram.[7][8] The temperature at the peak maximum is taken

as the transition or melting temperature.

Powder X-Ray Diffraction (XRD)
Objective: To identify the crystalline form (polymorph) and analyze its structure.

Methodology:

A powdered sample of the cyclic dimer is prepared and flattened onto a sample holder to

ensure a planar surface.[9]

The holder is placed in a powder diffractometer.

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation) at various

angles of incidence (2θ).[10]

A detector measures the intensity of the diffracted X-rays at each angle.[11]

The resulting plot of intensity versus 2θ is the diffraction pattern.

The positions (2θ values) and intensities of the diffraction peaks are compared to known

patterns for the α and β forms to identify the polymorph present.[12]

NMR Spectroscopy
Objective: To confirm the chemical structure and study intermolecular interactions.

Methodology:
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The cyclic dimer sample is dissolved in a suitable deuterated solvent (e.g., deuterated formic

acid for studying hydrogen bonding).

The solution is transferred to an NMR tube.[13]

The tube is placed in the NMR spectrometer.

For ¹H and ¹³C NMR, the sample is subjected to a strong magnetic field and irradiated with

radiofrequency pulses.

The resulting signals (chemical shifts, multiplicities, and integrations) are analyzed to confirm

the covalent structure of the molecule.

For variable-temperature studies, spectra are acquired at different temperatures to observe

shifts in proton signals (like the amide N-H), which provides evidence of intermolecular

interactions such as hydrogen bonding.[1]

Polymorphic Transition and Behavior
The interconversion between the α and β crystalline forms is a key characteristic of the

caprolactam cyclic dimer. This behavior is influenced by temperature and solvent choice, which

is a critical consideration for researchers working with this compound.
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Caption: Logical relationships in the phase transitions of caprolactam cyclic dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Caprolactam cyclic dimer_TargetMol [targetmol.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

6. hitachi-hightech.com [hitachi-hightech.com]

7. m.youtube.com [m.youtube.com]

8. researchgate.net [researchgate.net]

9. nf-itwg.org [nf-itwg.org]

10. mdpi.com [mdpi.com]

11. chemistry.beloit.edu [chemistry.beloit.edu]

12. researchgate.net [researchgate.net]

13. Protocol to perform fragment screening using NMR spectroscopy - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical
Characteristics of Caprolactam Cyclic Dimer]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b039137#caprolactam-cyclic-dimer-physical-
characteristics]

Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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